Cefprozil Impurity C
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Overview
Description
Cefprozil Impurity C is a byproduct formed during the synthesis of cefprozil, a second-generation cephalosporin antibiotic. Cefprozil is widely used to treat various bacterial infections, including those of the respiratory tract, skin, and ears. Impurities like this compound are closely monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product .
Preparation Methods
Industrial Production Methods: In industrial settings, the production of cefprozil and its impurities is monitored using high-performance liquid chromatography (HPLC). This method ensures that the levels of impurities, including Cefprozil Impurity C, are within acceptable limits as defined by regulatory guidelines .
Chemical Reactions Analysis
Types of Reactions: Cefprozil Impurity C can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Scientific Research Applications
Cefprozil Impurity C is primarily studied in the context of pharmaceutical manufacturing to ensure the purity and safety of cefprozil. Research applications include:
Chemistry: Studying the formation and control of impurities during chemical synthesis.
Biology: Understanding the biological effects of impurities on drug efficacy and safety.
Medicine: Ensuring the safety of pharmaceutical products by controlling impurity levels.
Industry: Developing and optimizing industrial processes to minimize impurity formation.
Mechanism of Action
As an impurity, Cefprozil Impurity C does not have a specific mechanism of action like the parent compound cefprozil. its presence can affect the overall efficacy and safety of the pharmaceutical product. The control of impurities is crucial to ensure that the drug performs as intended without causing adverse effects .
Comparison with Similar Compounds
- Cefprozil Impurity A
- Cefprozil Impurity B
- Cefprozil Impurity D
Comparison: Cefprozil Impurity C is unique in its formation and chemical structure compared to other impurities. Each impurity has distinct chemical properties and formation pathways, which require specific methods for detection and control. The uniqueness of this compound lies in its specific formation during the synthesis process and the need for targeted control measures .
Properties
CAS No. |
147103-93-3 |
---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.23 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2,5-Piperazinedione, 3-(aminomethylene)-6-(4-hydroxyphenyl)- |
Origin of Product |
United States |
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